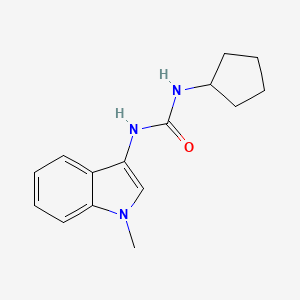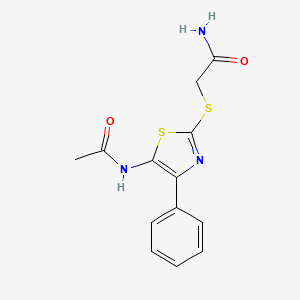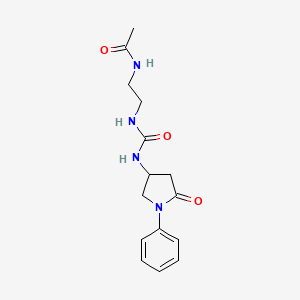
1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea is a complex organic compound. It contains a total of 43 bonds, including 22 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group, a methyl-indole group, and a urea group . The molecule contains a variety of bonds and functional groups, contributing to its complex structure.作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a manner consistent with colchicine . This suggests that this compound may interact with its targets to induce cell apoptosis and inhibit cell division.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the mitotic spindle, thereby affecting cell division .
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects could potentially lead to the death of cancer cells or the inhibition of their proliferation.
実験室実験の利点と制限
One advantage of using 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea in lab experiments is its specificity for BET proteins, which reduces the risk of off-target effects. Another advantage is its ability to inhibit the growth of several types of cancer cells and reduce the production of pro-inflammatory cytokines and chemokines. However, one limitation is its potential toxicity, which needs to be further evaluated in preclinical and clinical studies.
将来の方向性
For 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea research include its evaluation in clinical trials for cancer, inflammation, and cardiovascular disorders. In cancer research, this compound could be evaluated in combination with other cancer therapies to improve treatment outcomes. In inflammation research, this compound could be evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In cardiovascular research, this compound could be evaluated in preclinical models of heart failure and stroke. Additionally, the development of more potent and selective BET inhibitors could lead to the discovery of new therapeutic targets for several diseases.
合成法
The synthesis of 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 1-methyl-1H-indole, which is reacted with cyclopentanone to form the corresponding enamine. The enamine is then treated with cyanamide and hydrochloric acid to form the corresponding guanidine. The guanidine is then reacted with cyclopentyl isocyanate to form this compound.
科学的研究の応用
1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. In cardiovascular research, this compound has been shown to reduce the development of atherosclerosis, which is a major risk factor for heart disease.
特性
IUPAC Name |
1-cyclopentyl-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-10-13(12-8-4-5-9-14(12)18)17-15(19)16-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICGOJPRASVYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2789572.png)
![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789573.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-[1-[1-(2-Ethylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2789577.png)
![N-(3-fluoro-4-methylphenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2789578.png)

![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)
![4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-pyridyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2789582.png)
![methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2789584.png)
![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2789590.png)